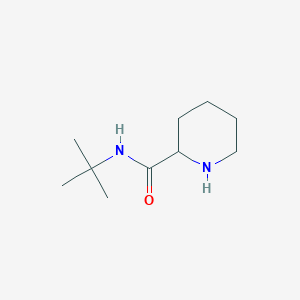

N-tert-butylpiperidine-2-carboxamide

Descripción general

Descripción

N-tert-butylpiperidine-2-carboxamide is a chemical compound that is part of a broader class of organic molecules known as carboxamides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to an amine group (NH2), with the nitrogen atom also bonded to a tert-butyl group in this particular case. The tert-butyl group is a bulky substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of N-tert-butylpiperidine-2-carboxamide is not directly described in the provided papers. However, similar compounds have been synthesized using tert-butyl nitrite (TBN) as a reagent, which suggests that TBN could potentially be used in the synthesis of N-tert-butylpiperidine-2-carboxamide as well. For example, tert-butyl nitrite has been employed for the synthesis of N-nitrosoamides from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, a related compound, was synthesized with an 82% yield using N-tert-butoxycarbonyl-(rho-hydroxy)benzhydrylamine treated with excess sodium iodoacetate under alkaline conditions .

Molecular Structure Analysis

The molecular structure of N-tert-butylpiperidine-2-carboxamide can be inferred to some extent from related compounds. For instance, the crystal structure of N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide has been determined, showing that the tert-butyl group can influence the overall conformation of the molecule . Similarly, the structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was analyzed using X-ray diffraction, revealing that tert-butyl groups can cause disorder in the crystal structure due to rotation around the C-N bonds .

Chemical Reactions Analysis

The chemical reactivity of N-tert-butylpiperidine-2-carboxamide can be related to the reactivity of similar tert-butyl-containing compounds. For example, derivatives of N-tert-butyldecahydro-3-isoquinoline carboxamide were prepared by alkylation, indicating that the tert-butyl group does not preclude such reactions . The tert-butyl group can also affect the conformation of molecules, as seen in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine, where it causes an eclipsed ground-state conformation of the tert-butyl-X bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylpiperidine-2-carboxamide are not directly reported, but the properties of structurally similar compounds provide some insights. The presence of the tert-butyl group can increase steric hindrance, which may affect boiling points, solubility, and stability. The spectroscopic properties, such as IR and Raman frequencies, can be deduced from studies on related compounds like

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

α-Amino Acid Synthesis : N-tert-butylpiperidine-2-carboxamide derivatives are used in synthesizing protected α-amino acids. These are achieved through reactions with copper-catalyzed Grignard reagents, providing moderate to good yields (Baldwin et al., 1996).

Deprotonation and Substitution Reactions : These compounds are involved in deprotonation reactions under specific conditions, leading to the formation of substituted pyridines with useful carboxylic acid- or amino-derived functions (Bonnet et al., 2001).

Solid-Phase Synthesis of Peptides : N-tert-butylpiperidine-2-carboxamide derivatives are utilized as handles in the solid-phase synthesis of peptide α-carboxamides. These handles exhibit good stability and facilitate efficient peptide synthesis (Gaehde & Matsueda, 2009).

Carboxamide Protecting Groups in Organic Synthesis : These compounds are developed as carboxamide protecting groups, which can be removed under various conditions, including mild basic desilylation, acidic, or oxidative conditions (Muranaka et al., 2011).

Applications in Medicinal Chemistry

Designing Anticancer Agents : Functionalized amino acid derivatives of N-tert-butylpiperidine-2-carboxamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting their potential in anticancer drug development (Kumar et al., 2009).

Asymmetric Synthesis of Amines : N-tert-butylpiperidine-2-carboxamide derivatives are used as intermediates for the asymmetric synthesis of amines. These derivatives facilitate the addition of nucleophiles and serve as chiral directing groups, leading to the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Polymer Science and Material Chemistry

Synthesis of Polyamides : N-tert-butylpiperidine-2-carboxamide derivatives are key in synthesizing aromatic polyamides with ether linkages. These polymers exhibit good solubility, thermal stability, and are used to create flexible films, indicating their importance in material science (Hsiao et al., 2000).

Regioselective Deprotection and Acylation : These compounds also play a role in the regioselective deprotection and acylation processes, useful in the synthesis of complex polyamides and polymers (Pak & Hesse, 1998).

Mecanismo De Acción

Target of Action

The primary target of N-tert-butylpiperidine-2-carboxamide is the Gag-Pol polyprotein in HIV-2 . This polyprotein plays a crucial role in the life cycle of the virus, being involved in the assembly and maturation of the virus particles .

Mode of Action

It is believed that the compound interacts with this target, leading to changes that inhibit the function of the polyprotein, thereby disrupting the life cycle of the virus .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the replication and maturation of HIV-2 .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of N-tert-butylpiperidine-2-carboxamide’s action are likely related to its inhibition of the Gag-Pol polyprotein . This could result in a decrease in the production of mature virus particles, thereby reducing the spread of the virus within the host .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect the activity of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

N-tert-butylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRGONFHSWNSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butylpiperidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

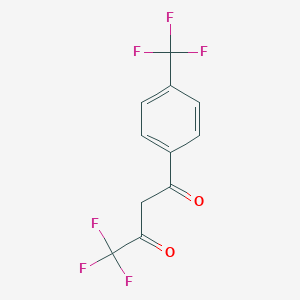

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)